1-Methyloctahydropyrrolo[3,2-b]pyrrole
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Overview
Description
1-Methyloctahydropyrrolo[3,2-b]pyrrole is a heterocyclic organic compound with the molecular formula C7H14N2 It is characterized by a fused bicyclic structure consisting of a pyrrole ring and a piperidine ring
Preparation Methods
The synthesis of 1-Methyloctahydropyrrolo[3,2-b]pyrrole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 1-methylpyrrole with a suitable cyclizing agent. The reaction conditions often involve the use of a strong acid or base to facilitate the cyclization process. Industrial production methods may involve the optimization of these reaction conditions to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
1-Methyloctahydropyrrolo[3,2-b]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. .
Scientific Research Applications
1-Methyloctahydropyrrolo[3,2-b]pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Methyloctahydropyrrolo[3,2-b]pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Methyloctahydropyrrolo[3,2-b]pyrrole can be compared with other similar compounds, such as:
1-Methyloctahydropyrrolo[3,4-b]pyrrole: This compound has a similar structure but differs in the position of the fused rings.
1-Methylpyrrolo[2,3-b]pyrrole: Another related compound with a different ring fusion pattern. The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H14N2 |
---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
4-methyl-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole |
InChI |
InChI=1S/C7H14N2/c1-9-5-3-6-7(9)2-4-8-6/h6-8H,2-5H2,1H3 |
InChI Key |
CGRGBDDHYJFITK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2C1CCN2 |
Origin of Product |
United States |
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